Cas no 2228524-91-0 (1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid)

1-(4-Fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring a hydroxyl group and a carboxylic acid functionality. Its unique structure, combining a substituted phenyl ring with a cyclobutane scaffold, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring enhances its reactivity in selective transformations. The hydroxyl and carboxylic acid moieties provide versatile handles for further derivatization, enabling applications in drug discovery and material science. This compound exhibits potential as a building block for bioactive molecules due to its balanced polarity and structural rigidity.
1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid structure
2228524-91-0 structure
Product Name:1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid
CAS No:2228524-91-0
MF:C12H13FO4
MW:240.227627515793
CID:6126677
PubChem ID:165880196
Update Time:2025-11-01

1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid
    • EN300-1802698
    • 2228524-91-0
    • Inchi: 1S/C12H13FO4/c1-17-10-4-7(2-3-9(10)13)12(11(15)16)5-8(14)6-12/h2-4,8,14H,5-6H2,1H3,(H,15,16)
    • InChI Key: PURKPIDDGKVECD-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1OC)C1(C(=O)O)CC(C1)O

Computed Properties

  • Exact Mass: 240.07978705g/mol
  • Monoisotopic Mass: 240.07978705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 66.8Ų

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1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid Related Literature

Additional information on 1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Introduction to 1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2228524-91-0)

1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2228524-91-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclobutane core substituted with functional groups that enhance its biological activity. The presence of both a fluoro and a methoxy group on the aromatic ring, alongside a hydroxyl group on the cyclobutane ring, makes this molecule a promising candidate for further investigation in drug discovery and development.

The structural features of 1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid contribute to its unique chemical properties and potential biological interactions. The fluoro substituent, in particular, is well-known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing binding affinity and metabolic stability. This makes it an attractive moiety for the design of novel therapeutic agents. The methoxy group, on the other hand, can influence electronic distribution and hydrogen bonding capabilities, further tailoring the compound's reactivity and interaction with biological targets.

The cyclobutane ring itself introduces rigidity to the molecular structure, which can be beneficial in terms of optimizing binding to protein targets. This rigidity helps to stabilize key interactions within the active site of enzymes or receptors, potentially leading to higher efficacy and selectivity. The hydroxyl group on the cyclobutane ring adds another layer of functionality, allowing for further derivatization or participation in hydrogen bonding networks, which are crucial for biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to more accurately predict the behavior of such complex molecules. By leveraging these tools, scientists can explore the potential interactions of 1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid with various biological targets, including enzymes and receptors involved in disease pathways. This approach has been instrumental in identifying novel scaffolds and optimizing existing ones for improved therapeutic outcomes.

In the context of drug discovery, 1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid represents a versatile building block that can be modified to target specific therapeutic areas. For instance, its structural motif has been explored in the development of compounds targeting neurological disorders, where precise modulation of receptor interactions is essential. The compound's ability to engage with multiple binding sites or undergo conformational changes may also make it useful in allosteric modulation strategies, offering a different mechanism of action compared to traditional orthosteric inhibitors.

Moreover, the synthesis of 1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid has been refined through modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques. These advancements have not only improved yield but also allowed for greater control over stereochemistry, which is critical for biological activity. The ability to produce enantiomerically pure forms of this compound ensures that researchers can accurately assess its pharmacological profile without interference from racemic impurities.

Current research is also exploring the potential applications of 1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid in combination therapies. By pairing this compound with other agents that target different aspects of a disease pathway, researchers aim to achieve synergistic effects that could lead to more effective treatments. Preclinical studies have begun to investigate its potential role in modulating inflammatory responses, where its structural features may allow it to interact with key signaling pathways involved in inflammation.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine at specific positions within a molecule can significantly alter its properties, often leading to improved bioavailability and reduced metabolic clearance. In the case of 1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid, the fluoro substituent at the para position relative to the methoxy group likely contributes to these favorable properties. This strategic placement maximizes electronic effects while minimizing steric hindrance, allowing for optimal interactions with biological targets.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug design. 1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid exemplifies how structural complexity can be leveraged to develop innovative solutions for complex diseases. By combining computational modeling with experimental validation, researchers are paving the way for next-generation therapeutics that are more effective and better tolerated by patients.

In conclusion, 1-(4-fluoro-3-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2228524-91-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an important role in future therapeutic strategies.

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